Sodium propionate hydrate is a sodium salt of propionic acid, commonly used as a food preservative and in various industrial applications. It is recognized for its antifungal properties and is often employed in the food industry to inhibit mold growth in baked goods and dairy products. The hydrate form indicates that the compound contains water molecules within its crystalline structure, which can influence its solubility and stability.
Sodium propionate can be derived from the fermentation of carbohydrates, typically using specific strains of bacteria that produce propionic acid. This acid can then be neutralized with sodium hydroxide or sodium carbonate to yield sodium propionate. The hydrate form is produced during crystallization from aqueous solutions, where water molecules become integrated into the crystal lattice.
Sodium propionate hydrate falls under several classifications:
The synthesis of sodium propionate hydrate involves several key steps:
The synthesis process can be optimized by adjusting parameters such as temperature, pH, and concentration to maximize yield and purity. Analytical techniques like high-performance liquid chromatography can be employed to monitor the fermentation process and ensure the desired product profile.
The molecular structure of sodium propionate hydrate consists of a propionate ion () associated with a sodium ion () and water molecules. The structural formula can be depicted as follows:
Sodium propionate hydrate can participate in several chemical reactions:
These reactions are significant in various applications, including food preservation and organic synthesis. Understanding these reactions helps in optimizing conditions for desired outcomes in industrial processes.
The antifungal activity of sodium propionate hydrate primarily involves its ability to lower the pH in microbial environments, which inhibits mold growth. The mechanism includes:
Studies have shown that concentrations as low as 0.1% can effectively inhibit mold growth on various substrates, making it a valuable preservative in food applications.
Relevant analyses include thermogravimetric analysis (TGA) to study thermal stability and differential scanning calorimetry (DSC) for phase transition temperatures.
Sodium propionate hydrate has several applications across various fields:
Sodium propionate hydrate (CAS 6700-17-0) is the hydrated crystalline form of sodium propionate, with the molecular formula C₃H₇NaO₃ (equivalent to C₃H₅NaO₂·H₂O) and a molecular weight of 114.08 g/mol [1] [7]. Its structure consists of propionate anions (CH₃CH₂COO⁻), sodium cations (Na⁺), and water molecules of crystallization. The compound is often represented as C₃H₆NaO₂·xH₂O due to variability in hydration states, though monohydrate (x=1) is the most characterized form [3] [6].
Infrared spectroscopy (IR) confirms characteristic carboxylate group vibrations at ~1,570 cm⁻¹ (asymmetric stretch) and ~1,410 cm⁻¹ (symmetric stretch), while O-H stretches from water appear at 3,200–3,500 cm⁻¹ [5]. Thermogravimetric analysis (TGA) reveals dehydration occurs near 105°C, with complete water loss by 120°C, leaving anhydrous sodium propionate (C₃H₅NaO₂). This dehydration is reversible under high-humidity conditions due to the compound's hygroscopicity, where it readily absorbs atmospheric moisture to reform hydrates [1] [5]. The InChI identifier (InChI=1S/C₃H₆O₂·Na·H₂O/c1-2-3(4)5;;/h2H₂,1H₃,(H,4,5);;1H₂/q;+1;/p-1) and SMILES notation (CCC(=O)[O-]·O·[Na+]) encode its atomic connectivity and ionic interactions [1] [6].
Table 1: Molecular Identification Data
Property | Value | Source |
---|---|---|
CAS Number | 6700-17-0 | [1] [3] |
Molecular Formula | C₃H₇NaO₃ (C₃H₅NaO₂·H₂O) | [1] [7] |
Molecular Weight | 114.08 g/mol | [1] |
InChI Key | HOAUAOBUGFYWMK-UHFFFAOYSA-M | [1] [7] |
Canonical SMILES | CCC(=O)[O-]·O·[Na+] | [1] [3] |
Anhydrous sodium propionate adopts a polymeric layered structure with trigonal prismatic coordination. Each sodium ion coordinates with six oxygen atoms from carboxylate groups, forming hydrophobic interlayer galleries occupied by ethyl groups (-CH₂CH₃) [1] [2]. Hydration disrupts this arrangement: water molecules displace carboxylate ligands, coordinating directly to Na⁺ ions via oxygen atoms and forming hydrogen bonds with carboxylate oxygens (O-H···O=C). This results in a complex 3D hydrogen-bonded network that alters crystal packing and stability [1] [9].
The hydrate exhibits deliquescence above 75% relative humidity (RH), absorbing water until dissolution due to its hygroscopic nature [1]. Thermal stability studies show dehydration initiates at 60°C, with complete conversion to anhydrous form at 105°C after 2 hours. The anhydrous phase melts sharply at 289°C (562 K) but decomposes above 400°C to sodium carbonate and propanone [1] [5]. Under dry storage (<40% RH), the hydrate maintains crystallinity for >3 years (shelf life: 1,095 days) [6]. Phase transitions induced by humidity changes are partially reversible, though repeated cycling may cause amorphization [1].
Table 2: Crystallographic and Stability Properties
Property | Hydrate | Anhydrous |
---|---|---|
Crystal System | Monoclinic (hydrogen-bonded network) | Layered polymer |
Na⁺ Coordination | 4–5 O atoms (carboxylate + H₂O) | 6 O atoms (carboxylate) |
Thermal Dehydration | 60–105°C | Not applicable |
Melting Point | Dehydrates first | 289°C |
Hygroscopicity | High (deliquescent above 75% RH) | Moderate |
Sodium propionate hydrate displays high aqueous solubility (1 g/ml at 25°C), attributed to ion-dipole interactions between Na⁺/propionate ions and water molecules [1] [10]. This solubility decreases at low temperatures due to entropy-driven crystallization, as observed in methane hydrate inhibition studies where 2.0 mol% solutions reduced methane solubility by 15% at 4°C [9]. In ethanol, solubility is markedly lower (41.7 g/L at 25°C) because ethanol disrupts hydrogen bonding between propionate and water [1] [2].
Solubility in other solvents follows this order:Water > Methanol > Ethanol > Acetone > ChloroformThis trend reflects solvent polarity and hydrogen-bonding capacity. Notably, solubility increases with temperature: at 50°C, aqueous solubility reaches ~1.2 g/ml, while ethanol solubility rises to 58 g/L. Organic carboxylic salts like sodium acetate or formate exhibit lower solubility due to shorter alkyl chains reducing hydrophilicity [9] [10].
Table 3: Solubility in Common Solvents (25°C)
Solvent | Solubility (g/L) | Notes |
---|---|---|
Water | 1000 | pH-dependent; maximal at pH 5–7 |
Ethanol | 41.7 | Decreases above 90% ethanol concentration |
Methanol | 320 | Higher than ethanol due to polarity |
Acetone | <10 | Limited by low dielectric constant |
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